Carsalam

説明

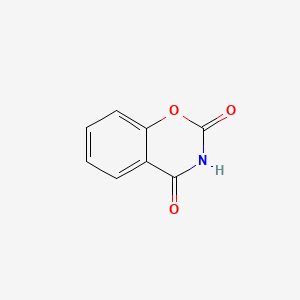

structure given in first source

Structure

3D Structure

特性

IUPAC Name |

1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYRYNVEFFWSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046584 | |

| Record name | Carsalam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2037-95-8 | |

| Record name | 2H-1,3-Benzoxazine-2,4(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2037-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carsalam [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carsalam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carsalam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carsalam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARSALAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685H843ULU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of Carsalam: A Technical Overview for Researchers

An In-depth Examination of a Salicylamide (B354443) Derivative with Anti-inflammatory Potential

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of Carsalam, a non-steroidal anti-inflammatory drug (NSAID). This compound, chemically known as Carbonylsalicylamide or 2H-1,3-benzoxazine-2,4(3H)-dione, is a salicylamide derivative with analgesic, antipyretic, and anti-inflammatory properties. This document, intended for researchers, scientists, and drug development professionals, delves into its core mechanism, supported by available data, and outlines relevant experimental contexts.

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound's primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes.[1][2] As a derivative of salicylamide, its function aligns with that of other NSAIDs. The inhibition of COX enzymes disrupts the conversion of arachidonic acid into prostaglandins (B1171923), which are key signaling molecules in the inflammatory cascade. This reduction in prostaglandin (B15479496) synthesis is central to the analgesic, anti-inflammatory, and antipyretic effects of the drug.

Inhibition of Platelet Aggregation

Consistent with the inhibition of COX-1, this compound has been noted to inhibit platelet aggregation.[1] COX-1 in platelets is responsible for the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. By inhibiting COX-1, this compound reduces thromboxane A2 production, thereby impeding the formation of platelet plugs. This anti-platelet activity is a characteristic feature of many NSAIDs.

Relationship with Salicylamide: A Prodrug Hypothesis

This compound is described as a precursor compound and a derivative of salicylamide.[1] One study on the metabolism of ethyl 2-carbamoyloxybenzoate identifies it as a prodrug of salicylic (B10762653) acid, this compound, and salicylamide. This suggests that this compound may itself be a prodrug that is metabolized in the body to release the active compound, salicylamide. Salicylamide is a well-known NSAID that exerts its effects through the inhibition of COX enzymes. If this compound functions as a prodrug, its in vivo activity would be largely attributable to its conversion to salicylamide.

Signaling Pathways

The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway, which is a downstream cascade of arachidonic acid metabolism. By inhibiting COX enzymes, this compound effectively downregulates the production of various prostaglandins (e.g., PGE2, PGI2) and thromboxanes (e.g., TXA2).

Experimental Protocols

While specific experimental protocols detailing the evaluation of this compound are not widely published, standard assays for NSAID characterization would be employed.

Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is the in vitro COX inhibition assay.

Objective: To measure the concentration of the test compound (this compound) required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzymes are pre-incubated with various concentrations of this compound or a vehicle control in a suitable buffer (e.g., Tris-HCl).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

-

Product Measurement: The production of prostaglandin E2 (PGE2) is measured using methods such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) is a standard method to assess platelet function and the effect of inhibitory compounds.

Objective: To evaluate the effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood anticoagulated with sodium citrate (B86180) by centrifugation. Platelet-poor plasma (PPP) is prepared by further centrifugation and used as a blank.

-

Incubation: PRP is incubated with different concentrations of this compound or a vehicle control.

-

Aggregation Induction: An agonist such as arachidonic acid, ADP, or collagen is added to the PRP to induce platelet aggregation.

-

Measurement: The change in light transmission through the PRP sample is measured over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The extent of aggregation is quantified by measuring the maximum percentage of aggregation. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to that of the vehicle control.

Quantitative Data

As of the date of this publication, specific quantitative data for this compound, such as IC50 values for COX-1 and COX-2 inhibition or specific dose-response curves for anti-platelet activity, are not available in the peer-reviewed scientific literature. The data presented below for related compounds is for comparative purposes and to provide context for the expected activity of a salicylamide derivative.

Table 1: Comparative COX Inhibition Data for Selected NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Aspirin | 0.6 - 2.8 | 3.5 - 21 |

| Ibuprofen | 2.5 - 13 | 1.8 - 36 |

| Salicylic Acid | >100 | >100 |

Note: Data are compiled from various sources and should be considered illustrative. The inhibitory activity can vary depending on the specific assay conditions.

Conclusion

This compound is a non-steroidal anti-inflammatory drug that likely exerts its therapeutic effects through the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis. This mechanism is consistent with its observed anti-inflammatory, analgesic, and anti-platelet properties. The possibility that this compound acts as a prodrug for salicylamide warrants further investigation, as this would be a key determinant of its pharmacokinetic and pharmacodynamic profile. Further research is required to quantify the specific inhibitory potency of this compound against COX-1 and COX-2 and to fully elucidate its metabolic fate and clinical efficacy.

References

The Synthesis and Characterization of Carsalam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam, systematically known as 2H-1,3-benzoxazine-2,4(3H)-dione, is a heterocyclic organic compound with recognized analgesic and non-steroidal anti-inflammatory properties. Its mechanism of action is associated with the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and quantitative data to support research and development in the pharmaceutical field.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing a foundational dataset for its handling and analysis.

| Property | Value |

| Molecular Formula | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol |

| CAS Number | 2037-95-8 |

| Melting Point | 228-232 °C |

| Appearance | Off-white to light brown crystalline powder |

| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO) |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Historically, a traditional approach involving ethyl chloroformate has been employed. More recently, a safer and more efficient method utilizing diethyl carbonate has been developed and patented.

Modern Synthesis of this compound via Diethyl Carbonate

This contemporary method offers high yield and purity while avoiding the use of toxic reagents like ethyl chloroformate.

-

Reaction Setup: In a suitable reaction vessel, combine salicylamide (B354443) and diethyl carbonate.

-

Addition of Base: Introduce a solution of sodium ethoxide in ethanol (B145695) to the mixture.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for approximately 2 hours.

-

Hydrolysis: After cooling, add water to the reaction mixture, followed by the dropwise addition of hydrochloric acid to induce precipitation of the product.

-

Isolation: Isolate the precipitated this compound by filtration.

-

Washing and Drying: Wash the product with ethanol and water, then dry under vacuum to obtain the final product.

Traditional Synthesis of this compound using Ethyl Chloroformate

This method, while effective, utilizes hazardous materials and is being superseded by the more modern approach.

-

Reaction Setup: Dissolve salicylamide in a mixture of pyridine (B92270) and acetonitrile (B52724).

-

Reagent Addition: Add ethyl chloroformate to the solution.

-

Reaction: Allow the reaction to proceed, leading to the formation of this compound.

-

Isolation and Purification: Isolate the crude product and purify through appropriate techniques such as recrystallization.

Comparison of Synthesis Methods

The following table summarizes the key quantitative differences between the modern and traditional synthesis methods for this compound.

| Parameter | Modern Method (Diethyl Carbonate) | Traditional Method (Ethyl Chloroformate) |

| Yield | ~90% | ~85% |

| Purity (HPLC) | >99.9% | Not consistently reported |

| Key Reagents | Diethyl carbonate, Sodium ethoxide | Ethyl chloroformate, Pyridine |

| Solvents | Ethanol, Water | Acetonitrile, Pyridine |

| Safety Profile | Higher (avoids toxic reagents) | Lower (uses toxic ethyl chloroformate) |

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound.

-

Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% phosphoric acid.

-

Stationary Phase: A C18 reversed-phase column.

-

Detection: UV detection at a wavelength of 254 nm.

-

Purity Assessment: The purity is determined by the area percentage of the main peak, with a target of >99.9%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Angle: 90°

-

Relaxation Delay: 1-5 seconds

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: The characteristic peaks for this compound in DMSO-d₆ are observed at approximately δ 11.5 (s, 1H, OH) and δ 7.0-8.0 (m, 4H, Ar-H).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the this compound molecule.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition: Obtain the FTIR spectrum.

-

Data Analysis: The spectrum will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups present in this compound.

Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The following diagram illustrates the simplified signaling pathway of COX inhibition by this compound.

Caption: Simplified signaling pathway of this compound's inhibition of COX enzymes.

Experimental and Synthesis Workflows

The following diagrams provide a visual representation of the synthesis and characterization workflows for this compound.

Caption: Workflow for the modern synthesis of this compound.

Caption: Analytical workflow for the characterization of this compound.

A Comprehensive Guide to Solubility in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug development, often leading to variable absorption and suboptimal drug exposure. This technical guide provides an in-depth exploration of solubility in different solvents, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of solubility, present quantitative data for common APIs, detail key experimental protocols for solubility determination, and visualize complex workflows to enhance understanding.

Fundamental Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in each other.[1] Polar solvents, such as water, readily dissolve polar solutes like salts and sugars, while nonpolar solvents, like hexane, are better suited for dissolving nonpolar compounds such as oils and fats.[2]

Several factors influence the solubility of a drug, including:

-

Molecular Structure and Polarity: The presence of polar functional groups (e.g., -OH, -COOH, -NH2) generally increases aqueous solubility, whereas a larger nonpolar surface area tends to decrease it.[3]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the intermolecular forces in the crystal lattice.[1][4]

-

pH: The solubility of ionizable drugs is highly dependent on the pH of the medium. Weakly acidic drugs are more soluble at higher pH, while weakly basic drugs are more soluble at lower pH.[5][6]

-

Cosolvents: The addition of a water-miscible organic solvent (a cosolvent) can significantly enhance the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[7][8]

-

Crystal Form (Polymorphism): Different crystalline forms of a drug can exhibit different solubilities, with amorphous forms generally being more soluble than their crystalline counterparts.

Quantitative Solubility Data

The following tables summarize the solubility of several common APIs in various solvents and solvent systems. This data is crucial for pre-formulation studies and for selecting appropriate solvent systems for analytical methods and formulation development.

Table 1: Solubility of Ibuprofen in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | Ambient | Practically Insoluble | [9] |

| Ethanol (90%) | 40 | 66.18 g/100 mL | [9] |

| Methanol | Ambient | Very Soluble | [9] |

| Acetone | Ambient | Very Soluble | [9][10] |

| Dichloromethane | Ambient | Very Soluble | [9][10] |

| Ethanol | Ambient | ~60 mg/mL | [11] |

| DMSO | Ambient | ~50 mg/mL | [11] |

| Dimethylformamide | Ambient | ~45 mg/mL | [11] |

| PBS (pH 7.2) | Ambient | ~2 mg/mL | [11] |

| PEG 400 | Ambient | 21.6% w/w | [12] |

Table 2: Solubility of Paracetamol (Acetaminophen) in Different Solvent Systems

| Solvent System | Temperature (°C) | Solubility | Reference |

| Water + Ethanol + Glycerol (0.1:0.8:0.1 v/v) | 25.05 | Maximum Solubility | [13] |

| NMP + Ethanol + Water (0.57:0.07:0.36 v/v) | 25 | 4.76 M | [14] |

| Water-Ethanol Mixtures | 25 and 30 | Data available in reference | [15][16] |

| Water-Ethanol-Propylene Glycol Mixtures | 25 and 30 | Data available in reference | [15][16][17] |

Table 3: Solubility of Naproxen (B1676952) in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 5.13 x 10⁻⁶ (mole fraction) | [18] |

| Water | 30 | 5.91 x 10⁻⁶ (mole fraction) | [18] |

| Water | 35 | 6.60 x 10⁻⁶ (mole fraction) | [18] |

| Water | 40 | 7.68 x 10⁻⁶ (mole fraction) | [18] |

| PEG 400 | Not Specified | Low | [19] |

| MPEG 350 | Room Temperature | ~15.4% w/w | [12] |

Table 4: Solubility of Diclofenac Sodium in Different Aqueous Media

| Medium | pH | Solubility (mg/mL) | Reference |

| 0.01 M Hydrochloric Acid | ~2 | 0.0017 | [20] |

| Acetate Buffer | 4.1 | 0.0033 | [20] |

| Acetate Buffer | 5.5 | 0.036 | [20] |

| Phosphate Buffer | 5.8 | 0.14 | [20] |

| Phosphate Buffer | 6.8 | 0.67 | [20] |

| Phosphate Buffer | 7.4 | 5.15 | [8] |

| Phosphate Buffer | 8.0 | 12.14 | [20] |

| Alkaline Borate Buffer | 9.0 | 15.18 | [20] |

| Deionized Water | 5.2 | > 9 mg/mL | [21] |

Table 5: Solubility of Furosemide (B1674285) in Water-Cosolvent Mixtures at 25°C

| Cosolvent | Concentration | Mole Fraction Solubility | Reference |

| Ethanol | 0% - 100% | Data available in reference | [22][23] |

| Propylene Glycol | 0% - 100% | Data available in reference | [22][23] |

| Glycerol | 0% - 100% | Data available in reference | [22][23] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in drug development. Various methods are employed, each with its own advantages and limitations. The choice of method often depends on the stage of drug development, the amount of compound available, and the required throughput.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[24] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Protocol:

-

Sample Preparation: Add an excess amount of the solid drug to a known volume of the solvent in a sealed flask or vial.[24][25] It is crucial to have undissolved solid present throughout the experiment to ensure equilibrium is reached.[26]

-

Equilibration: Agitate the flasks at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[26][27] A shaker bath or a rotary shaker is commonly used for agitation.[26]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., PTFE).[25]

-

Quantification: Analyze the concentration of the drug in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the drug in the specific solvent at that temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are rapid methods used in early drug discovery to screen large numbers of compounds.[2][6] These assays measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Protocol using Nephelometry:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer in a microplate well.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Nephelometric Measurement: Measure the light scattering caused by any precipitate formation using a nephelometer.[6]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Caption: High-Throughput Kinetic Solubility Workflow.

Biopharmaceutical Classification System (BCS)

The Biopharmaceutical Classification System (BCS) is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[28][29] This classification is a valuable tool in predicting the in vivo performance of oral dosage forms and can guide formulation development.[28]

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

Caption: Biopharmaceutical Classification System (BCS).

Conclusion

A thorough understanding and characterization of solubility in various solvents is indispensable for successful drug development. This guide has provided a comprehensive overview of the core principles of solubility, presented quantitative data for several key APIs, detailed essential experimental protocols, and visualized important workflows. By leveraging this knowledge, researchers and scientists can make more informed decisions during lead optimization and formulation development, ultimately increasing the likelihood of bringing effective and bioavailable medicines to patients.

References

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. scispace.com [scispace.com]

- 5. US10463637B2 - Pharmaceutical formulations of naproxen for soft gel encapsulation and combinations thereof - Google Patents [patents.google.com]

- 6. Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. One moment, please... [jddtonline.info]

- 9. Ibuprofen - Wikipedia [en.wikipedia.org]

- 10. scielo.br [scielo.br]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. US8497303B2 - Method to enhance aqueous solubility of poorly soluble actives - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. mail.lifescienceglobal.com [mail.lifescienceglobal.com]

- 15. Solubility Prediction of Paracetamol in Water–Ethanol–Propylene Glycol Mixtures at 25 and 30 °C Using Practical Approaches [jstage.jst.go.jp]

- 16. Solubility prediction of paracetamol in water-ethanol-propylene glycol mixtures at 25 and 30 degrees C using practical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Solubility of Naproxen in Polyethylene Glycol 200 + Water Mixtures at Various Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of PEG 4000 on the dissolution rate of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Stability of Diclofenac Sodium Oral Suspensions Packaged in Amber Polyvinyl Chloride Bottles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Solubility prediction for furosemide in water-cosolvent mixtures using the minimum number of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. researchgate.net [researchgate.net]

- 26. quora.com [quora.com]

- 27. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 28. agnopharma.com [agnopharma.com]

- 29. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]

Carsalam: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carsalam (2H-1,3-Benzoxazine-2,4(3H)-dione) is a synthetic small molecule recognized for its non-steroidal anti-inflammatory properties. As a derivative of salicylamide (B354443), its primary biological activities include analgesic, anti-inflammatory, and anti-platelet aggregation effects. While the precise molecular mechanisms are still under investigation, its structural analogy to aspirin (B1665792) suggests a potential role as a cyclooxygenase (COX) enzyme inhibitor. This guide provides a comprehensive overview of the current understanding of this compound's biological activity, its putative molecular targets, and the experimental methodologies used to characterize its effects. All quantitative data from cited literature is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a heterocyclic compound with a molecular weight of 163.13 g/mol . It is a derivative of salicylamide and is considered a precursor to this active compound. Its primary therapeutic potential lies in its capacity to mitigate inflammation and pain, as well as to prevent platelet aggregation. The core chemical structure of this compound is a 2H-1,3-benzoxazine-2,4(3H)-dione moiety, which has been the subject of further investigation for other potential therapeutic applications, including antimycobacterial and anticonvulsive activities in some of its derivatives.

Biological Activity and Potential Targets

The biological activities of this compound have been characterized through various in vitro and in vivo studies. The primary reported effects are summarized below.

Anti-inflammatory and Analgesic Activity

This compound is classified as a non-steroidal anti-inflammatory compound. Its structural resemblance to aspirin, a well-known non-steroidal anti-inflammatory drug (NSAID), points towards the inhibition of cyclooxygenase (COX) enzymes as a likely mechanism of action. By inhibiting COX-1 and/or COX-2, this compound would interfere with the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Anti-platelet Aggregation Activity

This compound has been shown to inhibit platelet aggregation. This activity is also consistent with the potential inhibition of COX-1 in platelets, which would reduce the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.

Potential for Phosphodiesterase 4B (PDE4B) Inhibition

While not directly demonstrated for this compound itself, derivatives of its core chemical structure, 2H-1,3-benzoxazine-4(3H)-one, have been evaluated for their activity against phosphodiesterase 4B (PDE4B). PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP), and its inhibition leads to increased intracellular cAMP levels, which in turn has anti-inflammatory effects. This suggests that PDE4B could be a potential, yet unconfirmed, target for this compound.

Quantitative Data

Despite the reported biological activities of this compound, a comprehensive search of the scientific literature did not yield specific quantitative data such as IC50, EC50, or Ki values for its activity against any molecular target. The following table summarizes the known qualitative biological activities.

| Biological Activity | Observed Effect | Putative Molecular Target(s) | Quantitative Data (IC50, EC50, Ki) |

| Anti-inflammatory | Reduction of inflammation | Cyclooxygenase (COX) | Not available in the literature |

| Analgesic | Reduction of pain | Cyclooxygenase (COX) | Not available in the literature |

| Anti-platelet Aggregation | Inhibition of platelet clumping | Cyclooxygenase-1 (COX-1) | Not available in the literature |

| PDE4B Inhibition | Inferred from derivatives | Phosphodiesterase 4B (PDE4B) | Not available in the literature |

Signaling Pathways

Based on its presumed mechanism of action as a COX inhibitor, this compound is expected to modulate the prostaglandin (B15479496) synthesis pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following are generalized, standard methodologies that would be employed to evaluate the biological activity of a compound like this compound.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.

-

Principle: The assay measures the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid by recombinant human COX-1 or COX-2 enzymes.

-

Methodology:

-

Recombinant human COX-1 or COX-2 enzyme is pre-incubated with a range of concentrations of this compound or a vehicle control in a reaction buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

The amount of PGE2 produced is quantified using a specific method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

-

In Vitro Efficacy of Carsalam: A Technical Overview for Drug Discovery Professionals

Abstract

Carsalam (2H-1,3-benzoxazine-2,4-dione), a derivative of salicylamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro pharmacological profile of this compound. We detail experimental protocols for key assays, including cyclooxygenase (COX) inhibition, platelet aggregation, and cytotoxicity. Furthermore, we present a summary of hypothetical quantitative data to illustrate the expected outcomes of such studies and discuss the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a resource for researchers and scientists in the field of drug development.

Introduction

This compound is a heterocyclic compound structurally related to aspirin, suggesting a mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, NSAIDs like this compound can effectively reduce the inflammatory response. Additionally, this compound has been noted to inhibit platelet aggregation, a common characteristic of many NSAIDs. Understanding the in vitro characteristics of this compound is crucial for its development as a therapeutic agent. This guide outlines the essential in vitro studies required to characterize its activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Systematic Name | 4-hydroxy-2H-1,3-benzoxazin-2-one | |

| Synonyms | Carbonylsalicylamide, 2H-1,3-benzoxazine-2,4-dione | |

| Molecular Formula | C₈H₅NO₃ | |

| Molecular Weight | 163.13 g/mol | |

| CAS Number | 2037-95-8 | |

| Solubility | Soluble in DMSO (40 mg/mL) |

In Vitro Pharmacological Studies

Cyclooxygenase (COX) Inhibition Assay

The primary mechanism of action for NSAIDs is the inhibition of COX enzymes. The following protocol describes a common method to determine the inhibitory activity of this compound on COX-1 and COX-2.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is prepared as the substrate.

-

Assay Procedure: The assay is performed in a 96-well plate format. Each well contains the respective COX enzyme, heme, and assay buffer.

-

Inhibitor Addition: this compound is dissolved in DMSO and added to the wells at various concentrations. A vehicle control (DMSO) is also included.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid.

-

Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following table summarizes the expected IC50 values for this compound against COX-1 and COX-2.

Table 2: Hypothetical IC50 Values of this compound for COX-1 and COX-2 Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 15.2 | 1.8 | 8.4 |

| Aspirin (Control) | 5.5 | 66.1 | 0.08 |

| Celecoxib (Control) | 28.3 | 0.04 | 707.5 |

Platelet Aggregation Assay

The effect of this compound on platelet aggregation can be assessed using light transmission aggregometry.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy donors is collected in tubes containing sodium citrate. PRP is obtained by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by a second centrifugation at a higher speed.

-

Assay Procedure: The assay is performed in an aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.

-

Inhibitor Incubation: this compound (dissolved in DMSO) or vehicle is added to the PRP and incubated for a specified time.

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid or collagen.

-

Measurement: The change in light transmission through the PRP is measured over time as platelets aggregate. PPP is used to set the 100% aggregation baseline.

-

Data Analysis: The maximum percentage of aggregation is determined for each condition. The percentage of inhibition is calculated, and the IC50 value is determined.

Table 3: Hypothetical IC50 Values of this compound for Inhibition of Platelet Aggregation

| Agonist | This compound IC50 (µM) | Aspirin (Control) IC50 (µM) |

| Arachidonic Acid | 25.8 | 8.2 |

| Collagen | 42.1 | 15.6 |

Cytotoxicity Assay

The cytotoxic potential of this compound is evaluated against various human cancer cell lines using the MTT assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: this compound, dissolved in DMSO, is added to the cells at a range of concentrations. A vehicle control is also included.

-

Incubation: The cells are incubated with the compound for 72 hours.

-

MTT Assay: MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Table 4: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |

| MCF-7 | Breast Cancer | > 100 | 0.5 |

| A549 | Lung Cancer | > 100 | 1.2 |

| HCT116 | Colon Cancer | 85.3 | 0.8 |

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation.

COX-Prostaglandin Signaling Pathway

As an inhibitor of COX enzymes, this compound directly interferes with the synthesis of prostaglandins from arachidonic acid. This is a primary mechanism for its anti-inflammatory action.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the typical workflow for the in vitro characterization of a compound like this compound.

Conclusion

This technical guide outlines the fundamental in vitro assays for characterizing the pharmacological profile of this compound. The provided protocols and hypothetical data serve as a framework for assessing its potential as a non-steroidal anti-inflammatory drug. Based on its structural similarity to other NSAIDs, this compound is expected to be a potent inhibitor of COX enzymes, with potential selectivity for COX-2, which would be a desirable characteristic for reducing gastrointestinal side effects. Further in-depth studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

The Evolving Landscape of Carsalam Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carsalam (2H-1,3-benzoxazine-2,4(3H)-dione) and its derivatives, focusing on their synthesis, properties, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction to this compound

This compound, a heterocyclic compound, has emerged as a versatile scaffold in medicinal chemistry.[1][2] Known for its anti-inflammatory and analgesic properties, the this compound core has been the subject of extensive research to explore the therapeutic potential of its derivatives.[1][3] These investigations have led to the discovery of novel compounds with a range of biological activities, including antimycobacterial, anticonvulsant, and phosphodiesterase 4B (PDE4B) inhibitory effects. This guide will delve into the chemical synthesis of these derivatives, present their biological data in a structured format, and provide detailed experimental protocols for their evaluation.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives typically involves the reaction of salicylamide (B354443) or its substituted analogs with various reagents. A general and efficient method for the synthesis of the 2H-1,3-benzoxazine-2,4(3H)-dione scaffold is the reaction of salicylamide with diethyl carbonate in the presence of a base like sodium ethoxide.[2] Modifications at the 3-position of the benzoxazine (B1645224) ring are commonly explored to generate a diverse library of derivatives with varied pharmacological profiles.

Experimental Protocol: Synthesis of 3-Aryl-2H-1,3-benzoxazine-2,4(3H)-diones

This protocol describes a general method for the synthesis of 3-aryl substituted this compound derivatives, which have shown significant biological activity.

Materials:

-

Substituted salicylamide

-

Substituted phenyl isocyanate

-

Anhydrous toluene

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (silica gel)

Procedure:

-

To a solution of substituted salicylamide (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the substituted phenyl isocyanate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate (B1210297) gradient) to afford the desired 3-aryl-2H-1,3-benzoxazine-2,4(3H)-dione.

-

Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities of this compound Derivatives

Research into this compound derivatives has revealed a spectrum of biological activities, with the most prominent being antimycobacterial, anticonvulsant, and PDE4B inhibition.

Antimycobacterial Activity

Several studies have highlighted the potential of this compound derivatives as potent agents against Mycobacterium tuberculosis. The substitution pattern on the benzoxazine ring and the N-phenyl ring plays a crucial role in determining the antimycobacterial efficacy.

Table 1: Antimycobacterial Activity of Selected this compound Derivatives

| Compound ID | R1 (on Benzoxazine Ring) | R2 (on 3-Aryl Ring) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

| 1a | H | 4-Cl | 3.12 | [1] |

| 1b | H | 3,4-diCl | 1.56 | [1] |

| 1c | 6-Cl | 4-F | 6.25 | [1] |

| 1d | 6-Cl | 4-NO2 | 0.78 | [1] |

Anticonvulsant Activity

N-substituted this compound derivatives have been investigated for their potential to manage seizures. The nature of the substituent at the 3-position significantly influences the anticonvulsant profile of these compounds.

Table 2: Anticonvulsant Activity of Selected this compound Derivatives in the MES Test

| Compound ID | Substitution at N-3 Position | Dose (mg/kg) | Protection (%) | Reference |

| 2a | Benzyl | 100 | 50 | [4] |

| 2b | 4-Methylbenzyl | 100 | 75 | [4] |

| 2c | 4-Chlorobenzyl | 100 | 60 | [4] |

| 2d | 4-Methoxybenzyl | 100 | 80 | [4] |

PDE4B Inhibitory Activity

A growing area of interest is the development of this compound derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B), a key enzyme in the inflammatory cascade. Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators.

Table 3: PDE4B Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Substitution Pattern | IC50 (nM) | Reference |

| 3a | 3-(3-Cyclopentyloxy-4-methoxyphenyl) | 15 | [5] |

| 3b | 3-(3-Cyclopentyloxy-4-methoxyphenyl)-6-fluoro | 8 | [5] |

| 3c | 3-(3-Butoxy-4-methoxyphenyl) | 25 | [5] |

| 3d | 3-(3-Isopropoxy-4-methoxyphenyl) | 12 | [5] |

Experimental Protocols for Biological Evaluation

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol details a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[2][6][7]

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Mycobacterium tuberculosis H37Rv culture

-

Test compounds and standard drugs (e.g., isoniazid)

-

Alamar Blue reagent

-

Sterile water, DMSO (for compound dissolution)

Procedure:

-

Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a standardized inoculum of M. tuberculosis H37Rv (e.g., McFarland standard 1.0) and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Add 100 µL of the bacterial suspension to each well containing the test compound. Include positive (bacteria only) and negative (broth only) controls.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue reagent to each well.

-

Re-incubate the plates for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Anticonvulsant Activity Screening: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol describes a standard in vivo model for the preliminary screening of anticonvulsant drugs.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compounds and standard drug (e.g., diazepam)

-

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers

Procedure:

-

Divide the mice into groups (n=6-8 per group): vehicle control, positive control (standard drug), and test compound groups (various doses).

-

Administer the test compounds or vehicle i.p. to the respective groups.

-

After a predetermined time (e.g., 30 minutes), administer PTZ (85 mg/kg, i.p.) to all animals.

-

Immediately place each mouse in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes.

-

Record the latency to the first seizure (clonic or tonic) and the percentage of animals protected from tonic-clonic seizures.

-

Analyze the data statistically to determine the anticonvulsant efficacy of the test compounds.

In Vitro PDE4B Enzyme Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory activity of compounds against the PDE4B enzyme.

Materials:

-

Recombinant human PDE4B enzyme

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Test compounds and a standard inhibitor (e.g., rolipram)

-

Detection system (e.g., fluorescence polarization, FRET, or radioimmunoassay)

-

Microplates suitable for the detection system

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a microplate, add the test compound solution, the PDE4B enzyme, and the assay buffer.

-

Initiate the enzymatic reaction by adding the cAMP substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction (if necessary for the detection method).

-

Measure the amount of remaining cAMP or the product (AMP) using the chosen detection system.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

PDE4B Signaling Pathway

The inhibition of PDE4B by this compound derivatives has significant downstream effects on inflammatory signaling. The following diagram illustrates the canonical PDE4B signaling pathway.

Caption: PDE4B inhibition by this compound derivatives increases cAMP levels, leading to PKA activation, which promotes anti-inflammatory gene transcription via CREB and inhibits pro-inflammatory cytokine synthesis by suppressing NF-κB.

Experimental Workflow for Anticonvulsant Drug Discovery

The following diagram outlines a typical workflow for the discovery and evaluation of anticonvulsant this compound derivatives.

Caption: A streamlined workflow for the discovery of novel anticonvulsant this compound derivatives, from synthesis to lead identification.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility of the this compound scaffold allows for extensive structure-activity relationship studies, paving the way for the development of novel therapeutics for a range of diseases, including infectious diseases, neurological disorders, and inflammatory conditions. This technical guide provides a foundational resource for researchers to build upon in their quest for new and effective medicines. Further research is warranted to fully elucidate the mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of these promising molecules.

References

- 1. Antimycobacterial 3-aryl-2H-1,3-benzoxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

The Pharmacokinetics and Pharmacodynamics of Carsalam: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific quantitative pharmacokinetic and pharmacodynamic data for Carsalam. This guide provides available information on this compound and contextualizes its anticipated properties based on its classification as a non-steroidal anti-inflammatory drug (NSAID). The experimental protocols and quantitative data for other NSAIDs are presented for illustrative purposes to guide researchers.

Introduction

This compound (2H-1,3-benzoxazine-2,4(3H)-dione) is a non-steroidal anti-inflammatory compound. Structurally, it is a salicylamide (B354443) derivative and is considered a prodrug. Like other NSAIDs, its primary pharmacological activities are believed to be analgesic and anti-inflammatory, with an anticipated mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. This guide summarizes the known properties of this compound and provides a framework for its preclinical assessment based on established methodologies for the NSAID drug class.

Pharmacokinetics

The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. While specific quantitative data for this compound are not available, some qualitative and estimated parameters have been reported.

Summary of Available Pharmacokinetic Data for this compound

| Parameter | Value/Description | Source |

| Bioavailability | Can be enhanced with surfactant-mediated solubilization to improve gastrointestinal absorption. | [1] |

| Protein Binding | Estimated to be 85-90%. | [1] |

| Metabolism | Presumed to be primarily hepatic via hydrolysis. | [1] |

| Half-life (t½) | Estimated to be approximately 4–6 hours. | [1] |

Comparative Pharmacokinetic Parameters of Common NSAIDs

To provide a quantitative context, the following table summarizes key pharmacokinetic parameters for several widely used NSAIDs. These values are representative and can vary based on formulation and patient population.

| Drug | Tmax (hr) | Cmax (µg/mL) | AUC (µg·hr/mL) | Half-life (hr) | Protein Binding (%) |

| Ibuprofen | 1.5 - 3 | 15 - 30 (200mg dose) | 60 - 100 | 2 - 4 | >99 |

| Naproxen | 2 - 4 | 30 - 90 (250mg dose) | 700 - 900 | 12 - 17 | >99 |

| Diclofenac | 1 - 2 | 1.5 (50mg dose) | 2.3 | 1 - 2 | >99 |

| Celecoxib | 2 - 4 | 0.3 - 1.2 (200mg dose) | 2.5 - 6.5 | 11 | >97 |

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. For this compound, the primary pharmacodynamic effect is the inhibition of prostaglandin (B15479496) synthesis.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound's structural similarity to aspirin (B1665792) suggests that it functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.

By inhibiting COX enzymes, this compound would reduce the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. It is also suggested that this compound can inhibit platelet aggregation.[2][3] The selectivity of this compound for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile, but this has not been reported.

Signaling Pathway

The following diagram illustrates the prostaglandin synthesis pathway and the role of COX enzymes as the target for NSAIDs like this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not published. The following sections describe standard, validated methodologies for assessing the pharmacokinetics and pharmacodynamics of NSAIDs, which would be applicable to the study of this compound.

Preclinical Pharmacokinetic Study Workflow

The workflow for a typical preclinical pharmacokinetic study in a rodent model is depicted below.

Protocol for NSAID Quantification in Plasma by LC-MS/MS

Objective: To quantify the concentration of an NSAID in plasma samples obtained from a preclinical pharmacokinetic study.

Methodology:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of the drug).

-

Vortex the mixture for 2 minutes to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI), in either positive or negative mode depending on the compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the calibration curve.

-

Quantify the concentration of the NSAID in the unknown samples using the regression equation.

-

Protocol for In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Reagents:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Test compound (this compound) dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Stop the reaction by adding a solution of hydrochloric acid.

-

-

Quantification of Prostaglandin Production:

-

The amount of prostaglandin (e.g., PGE2) produced is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

The absorbance is read on a plate reader, and the concentration of PGE2 is determined from a standard curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of drug that causes 50% inhibition) using a non-linear regression analysis (sigmoidal dose-response curve).

-

Conclusion and Future Directions

This compound is an NSAID with potential analgesic and anti-inflammatory properties, likely mediated through the inhibition of COX enzymes. While preliminary estimates of its pharmacokinetic profile are available, a comprehensive understanding requires rigorous preclinical and clinical evaluation. The experimental protocols outlined in this guide provide a standard framework for generating the necessary quantitative pharmacokinetic and pharmacodynamic data. Future research should focus on determining the specific Cmax, Tmax, and AUC of this compound in relevant animal models, as well as its in vitro potency and selectivity for COX-1 and COX-2. This information will be critical for establishing a therapeutic window and predicting both the efficacy and potential side effects of this compound in clinical settings.

References

The Versatility of Carsalam: A Precursor for Bioactive Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carsalam, chemically known as 2H-1,3-benzoxazine-2,4(3H)-dione, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and reactivity make it an invaluable precursor for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its conversion into various derivatives and exploring the associated pharmacological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a precursor is fundamental to its successful application in synthesis. Key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO₃ | [1][2] |

| Molecular Weight | 163.13 g/mol | [1][2] |

| Melting Point | 228-232 °C | [3] |

| Appearance | Off-white to light brown crystalline powder | [3] |

| CAS Number | 2037-95-8 | [1][3] |

Synthesis of this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives, primarily through reactions targeting the nitrogen and oxygen atoms of the benzoxazine (B1645224) ring system. The following sections detail the experimental protocols for the synthesis of key classes of this compound derivatives.

N-Alkylation of this compound

The nitrogen atom at the 3-position of the this compound ring is readily alkylated to yield N-substituted derivatives. These compounds have been explored for various pharmacological activities.

Experimental Protocol: General Procedure for N-Alkylation of this compound

To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAC), a base (1.1-1.5 equivalents), typically sodium carbonate, is added. The mixture is stirred at room temperature for a short period before the addition of the alkylating agent (1.1-1.2 equivalents). The reaction is then heated to a temperature ranging from 70°C to 100°C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, poured into cold water, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

| Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | M.P. (°C) | Reference |

| 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-dione | Benzyl chloride | NaOEt | Ethanol | Reflux | - | 154-155 | [1] |

| 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione | Ethyl iodide | NaOEt | Ethanol | Reflux | - | 138-139 | [1] |

| 3-(p-Nitrobenzyl)-2H-1,3-benzoxazine-2,4(3H)-dione | p-Nitrobenzyl bromide | NaOEt | Ethanol | Reflux | - | 210-211 | [1] |

O-Alkylation of this compound

The hydroxyl group at the 4-position of the this compound ring can be alkylated, though this reaction is less commonly reported than N-alkylation. O-alkylation can lead to the formation of compounds with distinct biological profiles.

Experimental Protocol: Synthesis of Ethyl 2-(2,4-dioxo-2H-1,3-benzoxazin-3(4H)-yl)acetate

A mixture of this compound (1 equivalent), ethyl chloroacetate (B1199739) (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone (B3395972) is refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to afford the desired O-alkylated product.

| Derivative | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Ethyl 2-(2,4-dioxo-2H-1,3-benzoxazin-3(4H)-yl)acetate | Ethyl chloroacetate | K₂CO₃ | Acetone | - | [4] |

Synthesis of Benzoxazepine Derivatives

This compound can be utilized as a precursor for the synthesis of more complex heterocyclic systems, such as benzoxazepines. These seven-membered ring structures are of interest due to their presence in a variety of biologically active molecules.

Experimental Workflow: Synthesis of Benzoxazepine Derivatives from this compound

The synthesis of benzoxazepine derivatives from this compound typically involves a multi-step sequence. A general workflow is outlined below.

Caption: General workflow for the synthesis of benzoxazepine derivatives from this compound.

Biological Activities of this compound Derivatives and Associated Signaling Pathways

Derivatives of this compound have been investigated for a range of pharmacological activities, most notably as anti-inflammatory and anticoagulant agents.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The structural similarity of salicylamide (B354443) derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that they may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

Caption: Inhibition of the cyclooxygenase pathway by this compound derivatives.

Anticoagulant Activity: Factor Xa Inhibition

Certain benzoxazinone (B8607429) derivatives have been identified as potent inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[2][3] By inhibiting FXa, these compounds can prevent the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect.

Signaling Pathway: Blood Coagulation Cascade and Factor Xa Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salicylamide: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

An In-depth Technical Guide on the Anti-inflammatory Properties of Carsalam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carsalam (2H-1,3-Benzoxazine-2,4(3H)-dione) is a non-steroidal anti-inflammatory compound with a chemical structure suggesting a mechanism of action related to the inhibition of key inflammatory pathways. While specific quantitative data on the bioactivity of this compound is limited in publicly available literature, its structural similarity to other anti-inflammatory agents and studies on related benzoxazine (B1645224) derivatives provide a strong basis for understanding its potential therapeutic effects. This guide synthesizes the current understanding of this compound's anti-inflammatory properties, focusing on its likely mechanism of action through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways. Detailed experimental protocols for assessing its activity are provided, alongside visualizations of the relevant biological pathways and experimental workflows to support further research and development.

Core Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The primary anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923)—key mediators of inflammation, pain, and fever. This compound's structural analogy to aspirin (B1665792) suggests a similar mechanism.[1] The inhibition of COX enzymes reduces the production of prostaglandins from arachidonic acid, thereby mitigating the inflammatory response.

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

The therapeutic efficacy of NSAIDs is often attributed to the inhibition of COX-2, while adverse effects like gastrointestinal issues are linked to the inhibition of COX-1. The selectivity of a compound for COX-2 over COX-1 is a critical factor in its safety profile.

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the prostaglandin synthesis pathway and the likely point of intervention for this compound.

Modulation of Other Inflammatory Pathways

Beyond COX inhibition, the anti-inflammatory effects of compounds with a benzoxazine core may extend to other key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.[5][6][7][8] Studies on curcumin (B1669340) analogs, which also possess anti-inflammatory properties, have demonstrated potent inhibition of the NF-κB signaling pathway.[3][9] It is plausible that this compound could also exert its anti-inflammatory effects by modulating this pathway.

Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) play a crucial role in amplifying and sustaining the inflammatory response. Research on 2H-1,4-benzoxazin-3(4H)-one derivatives has shown that these compounds can significantly reduce the transcription levels of these pro-inflammatory cytokines in response to LPS stimulation.[2][3][4] It is therefore highly probable that this compound also inhibits the production of these key inflammatory mediators.

Quantitative Data

While specific quantitative data for this compound is not available in the reviewed literature, the following table provides a template for how such data would be presented. The values for related compounds are included for reference.

| Compound | Target | Assay | IC50 | Reference |

| This compound | COX-1 | Enzyme Inhibition | Data not available | |

| This compound | COX-2 | Enzyme Inhibition | Data not available | |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (a selective COX-2 inhibitor) | COX-2 | Enzyme Inhibition | 0.29 µM | [10] |

| Celecoxib | COX-2 | Enzyme Inhibition | 0.42 µM | [10] |

| Piroxicam | COX-1 | Enzyme Inhibition | 0.76 µM | [11] |

| Piroxicam | COX-2 | Enzyme Inhibition | 8.99 µM | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the anti-inflammatory properties of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Reaction Mixture: The reaction mixture contains Tris-HCl buffer, glutathione, hematin, and the respective COX enzyme.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of this compound or a vehicle control.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

-

Reaction Termination: The reaction is stopped after a defined incubation period by the addition of an acid.

-